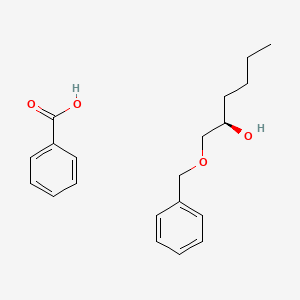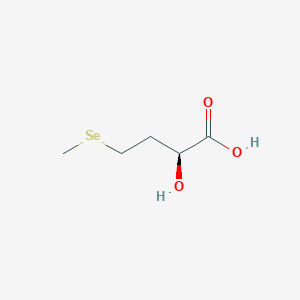
benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol is a compound that combines the properties of benzoic acid and a chiral alcohol derivative. Benzoic acid is a well-known aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . The (2R)-1-phenylmethoxyhexan-2-ol component introduces a chiral center and an ether linkage, adding complexity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic Acid Synthesis: Benzoic acid can be synthesized through the partial oxidation of toluene using oxygen gas in the presence of manganese or cobalt naphthenate as catalysts.
(2R)-1-phenylmethoxyhexan-2-ol Synthesis: This chiral alcohol can be synthesized through the reduction of the corresponding ketone using chiral catalysts or by employing asymmetric synthesis techniques.
Industrial Production Methods
Industrially, benzoic acid is produced by the catalytic oxidation of toluene. The process involves the use of cobalt and manganese salts as catalysts at temperatures around 200°C . The production of (2R)-1-phenylmethoxyhexan-2-ol on an industrial scale would likely involve similar catalytic processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation to form benzaldehyde and benzoyl peroxide.
Reduction: The carboxyl group of benzoic acid can be reduced to form benzyl alcohol.
Substitution: Benzoic acid can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Benzaldehyde, benzoyl peroxide.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids.
Scientific Research Applications
Benzoic acid and its derivatives, including (2R)-1-phenylmethoxyhexan-2-ol, have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as standards in analytical chemistry.
Biology: Studied for their antimicrobial properties and effects on metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and antifungal applications.
Industry: Employed in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it disrupts metabolic processes by lowering intracellular pH . This inhibition affects enzymes involved in anaerobic fermentation, such as phosphofructokinase . The (2R)-1-phenylmethoxyhexan-2-ol component may interact with specific molecular targets, influencing pathways related to its chiral nature and ether linkage.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another aromatic carboxylic acid with similar antimicrobial properties.
4-Hydroxybenzoic Acid: Shares the benzoic acid core but with a hydroxyl group, used in the synthesis of parabens.
3-Hydroxybenzoic Acid: Similar structure with a hydroxyl group in the meta position, used in various chemical syntheses.
Uniqueness
Benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol is unique due to its combination of an aromatic carboxylic acid and a chiral alcohol with an ether linkage
Properties
CAS No. |
634179-26-3 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2.C7H6O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12;8-7(9)6-4-2-1-3-5-6/h4-8,13-14H,2-3,9-11H2,1H3;1-5H,(H,8,9)/t13-;/m1./s1 |
InChI Key |
NBOJKFAEIDTBQG-BTQNPOSSSA-N |
Isomeric SMILES |
CCCC[C@H](COCC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCC(COCC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)
![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)


![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)

![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
